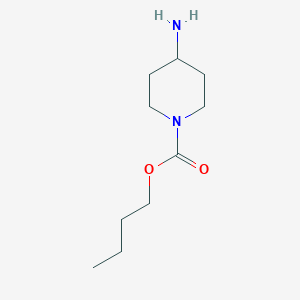

Butyl 4-aminopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

butyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-3-8-14-10(13)12-6-4-9(11)5-7-12/h9H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDBMDJJDOEYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-aminopiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the amino group acts as a nucleophile.

Reduction Reactions: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding amides or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of substituted piperidines.

Reduction: Formation of secondary amines.

Oxidation: Formation of amides or carboxylic acids.

Scientific Research Applications

Scientific Research Applications

The applications of butyl 4-aminopiperidine-1-carboxylate span various fields within medicinal chemistry:

Antiviral Agents

One of the prominent uses of butyl 4-aminopiperidine derivatives is in the development of antiviral agents targeting Hepatitis C Virus (HCV). Research has shown that compounds based on this scaffold can inhibit HCV replication effectively, making them potential candidates for therapeutic development .

Cancer Therapy

The compound has been utilized in the synthesis of bromodomain inhibitors, which are important in cancer treatment due to their role in regulating gene expression associated with tumor growth. In vitro studies indicate that these inhibitors can impede the proliferation of cancer cells .

Inflammation Modulation

Recent studies have explored the role of butyl 4-aminopiperidine derivatives as modulators of the NLRP3 inflammasome, a crucial component in inflammatory responses. These compounds have demonstrated potential in reducing pyroptosis (a form of programmed cell death associated with inflammation) and inhibiting IL-1β release, which could be beneficial in treating inflammatory diseases .

Case Study 1: HCV Inhibition

In a study aimed at discovering new antiviral agents, a series of butyl 4-aminopiperidine derivatives were synthesized and screened for their ability to inhibit HCV replication. The most potent compound exhibited a significant reduction in viral load in vitro, demonstrating the potential for further development into a therapeutic agent .

Case Study 2: Cancer Cell Proliferation

Another research initiative focused on synthesizing bromodomain inhibitors derived from butyl 4-aminopiperidine. The inhibitors showed efficacy against various cancer cell lines, significantly reducing cell viability and proliferation rates. This highlights the compound's utility as a scaffold for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of Butyl 4-aminopiperidine-1-carboxylate involves its ability to form stable intermediates through nucleophilic substitution and other reactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares butyl 4-aminopiperidine-1-carboxylate with analogous esters (methyl, ethyl, benzyl, and tert-butyl) and substituted piperidine derivatives. Key differences in physicochemical properties, synthetic routes, hazards, and applications are highlighted.

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molar Mass (g/mol) | Physical Form | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | Not Available | ~229–234* | Not Reported | Not Reported | Butyl ester |

| Methyl 4-aminopiperidine-1-carboxylate | 1019351-46-2 | ~187 | Not Reported | Not Reported | Methyl ester |

| Ethyl 4-aminopiperidine-1-carboxylate | 58859-46-4 | ~201 | Not Reported | Not Reported | Ethyl ester |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | 234.29 | Powder | 68 | Benzyl ester (aromatic substitution) |

| tert-Butyl 4-aminopiperidine-1-carboxylate | 87120-72-7 | 229.32 | Solid | Not Reported | Bulky tert-butyl ester |

*Estimated based on molecular formula.

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.